1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea)
Description
1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is a bifunctional nitrosourea derivative characterized by a propylene (three-carbon) bridge connecting two 3-(2-chloroethyl)-3-nitrosourea moieties. Nitrosoureas are alkylating agents that crosslink DNA, leading to cytotoxic effects, and have historically been investigated for their antitumor properties, particularly against leukemia and intracerebral malignancies . The propylene linkage in this compound influences its lipophilicity, chemical stability, and biodistribution, which are critical determinants of efficacy and toxicity .
Properties
CAS No. |
60784-42-1 |
|---|---|
Molecular Formula |
C9H16Cl2N6O4 |
Molecular Weight |
343.16 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[1-[[2-chloroethyl(nitroso)carbamoyl]amino]propan-2-yl]-1-nitrosourea |
InChI |
InChI=1S/C9H16Cl2N6O4/c1-7(13-9(19)17(15-21)5-3-11)6-12-8(18)16(14-20)4-2-10/h7H,2-6H2,1H3,(H,12,18)(H,13,19) |
InChI Key |
IFPSYKRLXGQFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) typically involves the reaction of 1,1’-propylenebis(3-(2-chloroethyl)urea) with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) undergoes several types of chemical reactions, including:
Oxidation: The nitrosourea groups can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrosourea groups can lead to the formation of amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines.
Scientific Research Applications
1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, particularly its alkylating properties.
Medicine: Investigated as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cell division.
Industry: Used in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) involves the alkylation of nucleophilic sites in biological molecules. The nitrosourea groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This results in the inhibition of cell division and can induce cell death, making it a potential candidate for cancer treatment.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of bis-nitrosoureas with variable alkyl chain lengths and substituents. Key structural analogs include:
- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine): A monofunctional nitrosourea with high lipophilicity, enabling blood-brain barrier penetration and activity against intracerebral L1210 leukemia .
- 1,1'-Pentamethylenebis(3-(2-chloroethyl)-3-nitrosourea) (pentamethylene bridge) .
- 1,1'-Hexamethylenebis(3-(2-chloroethyl)-3-nitrosourea) (hexamethylene bridge) .
- Chlorozotocin: A glucopyranosyl-substituted nitrosourea with low carbamoylating activity and reduced bone marrow toxicity .
Table 1: Structural and Functional Comparison
Alkylating vs. Carbamoylating Activity
Nitrosoureas exert cytotoxicity via two mechanisms: alkylation (DNA cross-linking) and carbamoylation (inactivation of DNA repair enzymes). Evidence suggests:
- Alkylating activity correlates with antileukemic efficacy.
- Carbamoylating activity is linked to systemic toxicity. Chlorozotocin, with low carbamoylating activity, demonstrates a higher therapeutic index despite weaker DNA cross-linking . The propylenebis compound’s moderate carbamoylating activity may balance efficacy and toxicity .
Solubility and Biodistribution
Lipophilicity, measured by octanol/water distribution coefficients, determines tissue penetration. BCNU’s high log P enables intracerebral efficacy , while chlorozotocin’s hydrophilic glucose moiety restricts its distribution, reducing neurotoxicity . The propylenebis compound’s moderate log P (inferred from its propylene bridge) may optimize tumor targeting without excessive neuroaccumulation.
DNA Cross-Linking and Antitumor Efficacy
DNA interstrand cross-links (ICLs) are critical for antileukemic activity. Studies show:
- BCNU and the hexamethylene-bis analog induce moderate-to-high ICLs but cause severe bone marrow suppression .
- The propylenebis compound’s bifunctional structure likely enhances cross-linking efficiency compared to monofunctional analogs, though direct data are lacking .
Toxicity Profiles
- BCNU : High hematologic and pulmonary toxicity (LD50 25 mg/kg) .
- 1,1'-Hexamethylenebis analog : Extreme acute toxicity (LDLo 25 mg/kg) with liver and bone marrow damage .
- Propylenebis compound : Moderate toxicity (LD50 45 mg/kg) with pulmonary edema and hepatitis reported .
- Chlorozotocin : Lowest toxicity (LD50 >100 mg/kg) due to reduced carbamoylation .
Biological Activity
1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea), commonly referred to as a nitrosourea compound, is an alkylating agent primarily utilized in the treatment of various cancers, particularly brain tumors. Its biological activity is characterized by its ability to induce DNA damage through alkylation, leading to cell death in rapidly dividing cancer cells. This article explores the compound's mechanism of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other related compounds.
The primary mechanism of action for 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) involves the formation of reactive intermediates that can alkylate DNA. Upon administration, the chloroethyl group undergoes nucleophilic attack by cellular nucleophiles, resulting in DNA cross-linking. This process inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells .
Key Features of Mechanism:
- Alkylation of DNA : The formation of covalent bonds with DNA bases disrupts normal cellular functions.
- Induction of Apoptosis : The resultant DNA damage activates cellular pathways that lead to programmed cell death.
- Blood-Brain Barrier Penetration : The compound's structure allows it to effectively penetrate the blood-brain barrier, making it particularly useful for treating central nervous system tumors.
Pharmacokinetics
Pharmacokinetic studies have shown that the clearance rate of 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) from tumor tissues is significantly slower compared to normal brain tissue. This differential clearance suggests a prolonged therapeutic effect in tumor environments .
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClN₃O₂ |
| Molecular Weight | 233.70 g/mol |
| Clearance Rate (Tumor vs. Normal Brain) | Slower clearance from tumor tissues |
Efficacy and Case Studies
Numerous studies have demonstrated the efficacy of nitrosourea compounds in various cancer types. For instance, a study involving patients with brain tumors indicated that treatment with 1,3-bis(2-chloroethyl)nitrosourea resulted in significant tumor reduction .
Comparative Efficacy
In vitro studies comparing 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) with other nitrosoureas such as Carmustine (BCNU) and Nimustine have shown that it exhibits potent cytotoxicity against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea | 38 ± 1 | A549 (lung adenocarcinoma) |
| Carmustine (BCNU) | >150 | A549 |
| Nimustine | >75 | MCF-7 (breast adenocarcinoma) |
These results indicate that 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is more effective than traditional treatments under hypoxic conditions .
Safety and Side Effects
While the therapeutic benefits are significant, the use of nitrosoureas is often accompanied by adverse effects due to their impact on normal rapidly dividing cells. Common side effects include myelosuppression and gastrointestinal disturbances. In animal models, doses lethal to a small percentage of subjects were correlated with substantial reductions in white blood cell counts and bone marrow DNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
